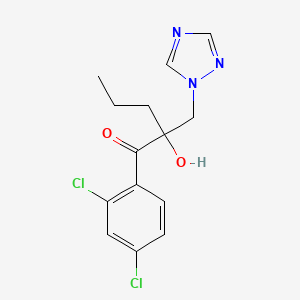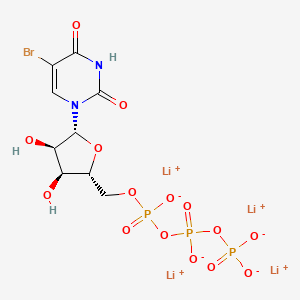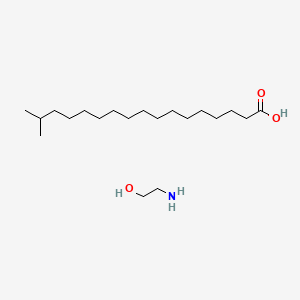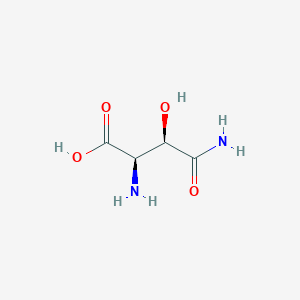
3-Hydroxy-D-asparagine, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-D-asparagine, (3R)- is a stereoisomer of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a hydroxyl group at the third carbon of the asparagine molecule, giving it unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-D-asparagine, (3R)- can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis often involves the hydroxylation of asparagine using specific reagents and catalysts under controlled conditions. Biosynthesis, on the other hand, utilizes enzymatic reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of 3-Hydroxy-D-asparagine, (3R)- typically relies on biosynthetic methods due to their efficiency and lower environmental impact. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes to catalyze the hydroxylation of asparagine .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-D-asparagine, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to asparagine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 3-Hydroxy-D-asparagine, (3R)- can yield keto-asparagine, while reduction can revert it to asparagine .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-D-asparagine, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in posttranslational modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-D-asparagine, (3R)- involves its incorporation into proteins, where it can influence protein folding and stability. The hydroxyl group can form hydrogen bonds with other amino acids, affecting the overall structure and function of the protein. Additionally, it can participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-L-asparagine: Another stereoisomer with similar properties but different biological activity.
3-Hydroxy-L-tyrosine: A hydroxylated amino acid with distinct roles in neurotransmitter synthesis.
4-Hydroxyproline: A hydroxylated proline derivative important in collagen stability.
Uniqueness
3-Hydroxy-D-asparagine, (3R)- is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its role in various biochemical pathways. Its distinct hydroxylation pattern sets it apart from other hydroxylated amino acids, providing unique opportunities for research and application .
Eigenschaften
CAS-Nummer |
581774-19-8 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
(2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m1/s1 |
InChI-Schlüssel |
VQTLPSCRBFYDNX-JCYAYHJZSA-N |
Isomerische SMILES |
[C@@H]([C@H](C(=O)N)O)(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)N)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


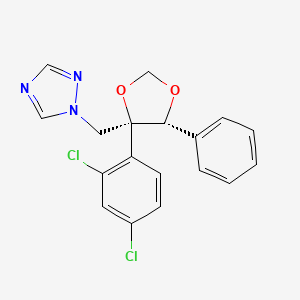
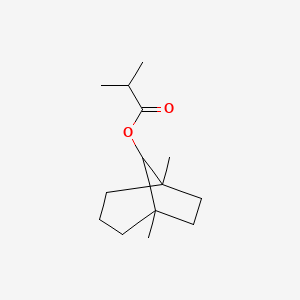
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)

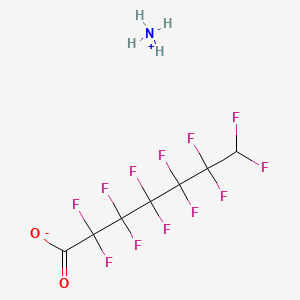

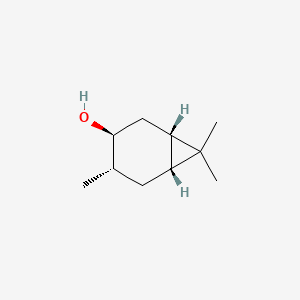
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
